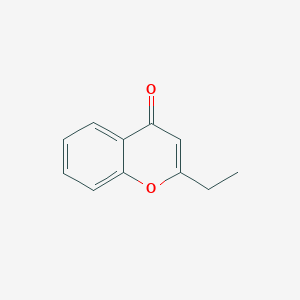
2-Ethylchromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylchromen-4-one, also known as coumarin, is a natural compound found in many plants, such as tonka beans, cinnamon, and sweet clover. Coumarin has been used in traditional medicine for centuries due to its anti-inflammatory, anti-coagulant, and anti-tumor properties. In recent years, coumarin has gained attention in the scientific community for its potential applications in various fields, including drug discovery, agriculture, and food industry.
Mécanisme D'action
The mechanism of action of 2-Ethylchromen-4-one is complex and varies depending on the specific derivative and the target molecule. Coumarin has been reported to inhibit various enzymes, such as cytochrome P450, tyrosinase, and topoisomerase. It can also interact with DNA and RNA, leading to DNA damage and apoptosis. Coumarin has been shown to modulate various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are involved in cell proliferation, differentiation, and survival.
Effets Biochimiques Et Physiologiques
Coumarin has been reported to have various biochemical and physiological effects, such as anti-inflammatory, anti-coagulant, and anti-tumor activities. It can also modulate glucose and lipid metabolism, leading to potential applications in the treatment of diabetes and obesity. Coumarin has been shown to have protective effects against liver and kidney damage, due to its anti-oxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Coumarin has several advantages for lab experiments, such as its availability, low cost, and ease of synthesis. It can also be easily modified to create derivatives with different properties. However, 2-Ethylchromen-4-one has some limitations, such as its low solubility in water and potential toxicity at high doses. The use of 2-Ethylchromen-4-one in lab experiments should be carefully controlled and monitored to ensure safety and accuracy.
Orientations Futures
There are several future directions for the research on 2-Ethylchromen-4-one, including the development of new derivatives with improved properties and the investigation of its potential applications in agriculture and food industry. Coumarin has also been proposed as a potential therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further research is needed to fully understand the mechanism of action of 2-Ethylchromen-4-one and its potential applications in different fields.
Méthodes De Synthèse
Coumarin can be synthesized by several methods, including the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. The most commonly used method is the Pechmann condensation, which involves the reaction between salicylaldehyde and a β-ketoester in the presence of a catalyst, such as sulfuric acid. The yield and purity of 2-Ethylchromen-4-one can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
Coumarin has been extensively studied for its potential applications in drug discovery. It has been reported to have anti-cancer, anti-inflammatory, and anti-viral activities. Coumarin derivatives have been synthesized and tested for their activity against various diseases, such as HIV, tuberculosis, and malaria. Coumarin has also been investigated for its potential as a natural preservative in food industry, due to its anti-microbial and anti-oxidant properties.
Propriétés
Numéro CAS |
14736-30-2 |
|---|---|
Nom du produit |
2-Ethylchromen-4-one |
Formule moléculaire |
C11H10O2 |
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
2-ethylchromen-4-one |
InChI |
InChI=1S/C11H10O2/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3 |
Clé InChI |
KTVKQTNGWVJHFL-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=O)C2=CC=CC=C2O1 |
SMILES canonique |
CCC1=CC(=O)C2=CC=CC=C2O1 |
Synonymes |
2-ethyl-4H-1-Benzopyran-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



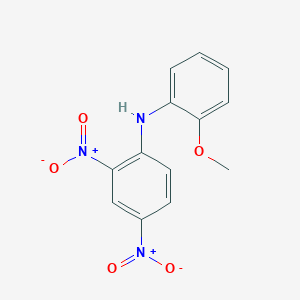
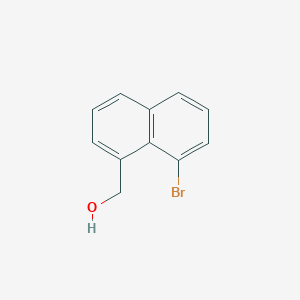
![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)
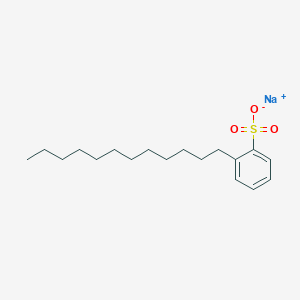
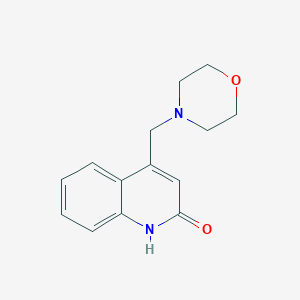
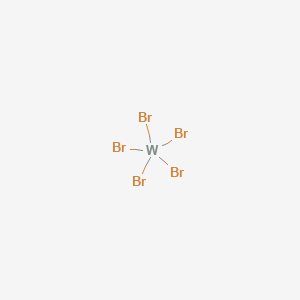
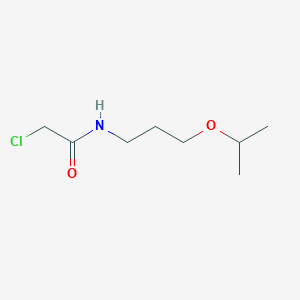
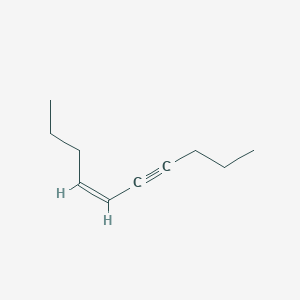
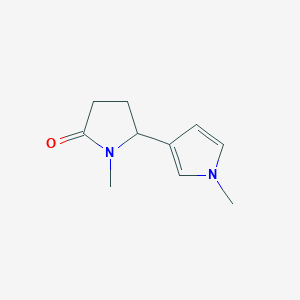
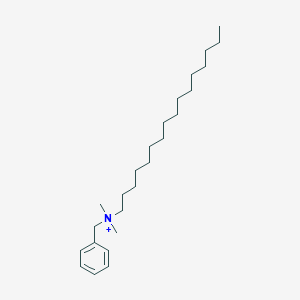
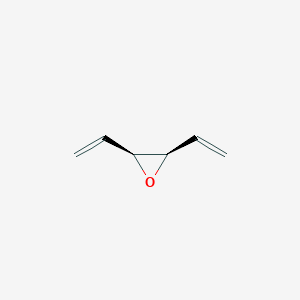
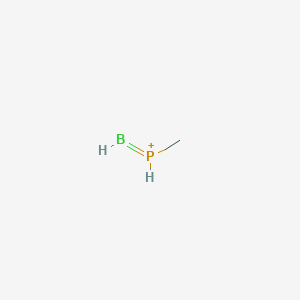
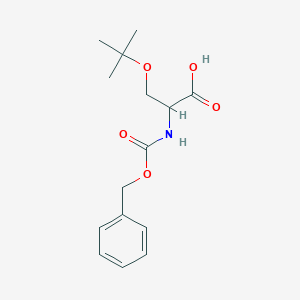
![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)